7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science, due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method provides good yields within a short reaction time.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to minimize environmental impact and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines .
Scientific Research Applications
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Dihydroquinolines: Reduced derivatives of quinoline with different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable candidate for further research and development in various fields .
Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)16-9-14(18(21)22)13-7-8-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVAYHJAFDRMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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